molecular formula C7H13N3O2S B13962585 N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide

N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide

Cat. No.: B13962585
M. Wt: 203.26 g/mol
InChI Key: OHCNCZXBZLBOOV-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a sulfonamide group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The imidazole ring can interact with metal ions and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide is unique due to the presence of both the dimethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

N,N-dimethyl-1-(1-methylimidazol-2-yl)methanesulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-9(2)13(11,12)6-7-8-4-5-10(7)3/h4-5H,6H2,1-3H3

InChI Key

OHCNCZXBZLBOOV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CS(=O)(=O)N(C)C

Origin of Product

United States

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